Lestaurtinib

Catalog No.
S548041
CAS No.
111358-88-4
M.F
C26H21N3O4
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lestaurtinib

CAS Number

111358-88-4

Product Name

Lestaurtinib

IUPAC Name

(15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one

Molecular Formula

C26H21N3O4

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1

InChI Key

UIARLYUEJFELEN-LROUJFHJSA-N

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

CEP701; CEP-701; CEP 701; KT5555; KT-5555; KT 5555; SP924; SP-924; SP 924. Lestaurtinib.

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O

Description

The exact mass of the compound Lestaurtinib is 439.15321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. It belongs to the ontological category of indolocarbazole in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action

    Lestaurtinib works by inhibiting FLT3 signaling. When FLT3 is mutated, it can send uncontrolled signals that promote cancer cell growth and survival. Lestaurtinib binds to the FLT3 protein, preventing it from receiving these signals and ultimately leading to cancer cell death [].

  • Preclinical Studies

    Research in cell lines and animal models has shown promising results for Lestaurtinib in treating FLT3-mutated AML. Studies have demonstrated that Lestaurtinib can induce cell death, reduce tumor burden, and improve survival in these models [, ].

  • Clinical Trials

    Lestaurtinib has been evaluated in several clinical trials for the treatment of FLT3-mutated AML. While some early trials showed positive results, larger trials have had mixed outcomes. Some studies have shown that Lestaurtinib can improve outcomes in patients with AML, while others have not shown a significant benefit [, ].

Lestaurtinib in Other Research Areas

In addition to its potential application in AML, Lestaurtinib is also being investigated for its role in other areas of scientific research:

  • Neuroblastoma

    Neuroblastoma is a childhood cancer that affects the nervous system. Early research suggests that Lestaurtinib may be effective in treating some types of neuroblastoma [].

  • Lymphoproliferative Disorders

    Lymphoproliferative disorders are a group of diseases that affect the lymphatic system. Limited research suggests that Lestaurtinib may have some activity in these diseases, but further investigation is needed [].

Lestaurtinib, also known by its developmental code CEP-701, is a potent inhibitor of several tyrosine kinases, primarily targeting fms-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2). It is a semisynthetic derivative of the indolocarbazole K252a and has been investigated for its potential in treating various cancers, particularly acute myeloid leukemia (AML) associated with FLT3 mutations. Lestaurtinib operates through the inhibition of autophosphorylation of FLT3, leading to reduced kinase activity and subsequent apoptosis in tumor cells. Its molecular formula is C26H21N3O4C_{26}H_{21}N_{3}O_{4} with a molar mass of approximately 439.47 g/mol .

Lestaurtinib primarily functions by competitively inhibiting the ATP-binding pocket of targeted kinases, including FLT3 and JAK2 [, ]. This disrupts the kinases' ability to transfer phosphate groups, hindering downstream cellular signaling pathways crucial for cancer cell growth and survival [, ].

  • FLT3 Inhibition: FLT3 mutations are prevalent in AML. Lestaurtinib's ability to inhibit FLT3 has shown promise in targeting these mutated cancer cells [, ]. Studies suggest that sustained FLT3 inhibition by Lestaurtinib may improve overall survival and reduce relapse rates in AML patients [].
  • JAK2 Inhibition: JAK2 mutations are associated with MPDs. Lestaurtinib's inhibitory effect on JAK2 offers a potential therapeutic avenue for these diseases [].

Lestaurtinib is currently not an approved treatment and is only available for investigational purposes. Clinical trials have reported side effects such as diarrhea, nausea, fatigue, and QT prolongation (abnormal heart rhythm) []. Further research is needed to fully understand its safety profile.

: Various organic reactions such as alkylation and acylation are employed to achieve the desired chemical structure.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity levels suitable for clinical use.
  • Details on specific reaction conditions and reagents used are generally proprietary but follow standard organic synthesis protocols for complex alkaloids .

    Lestaurtinib exhibits significant biological activity against various cancer cell lines, particularly those harboring FLT3 mutations. It has shown efficacy in reducing tumor burden in xenograft models of pancreatic and prostate cancers. Clinical trials have indicated that lestaurtinib can induce transient clinical responses in patients with relapsed/refractory AML, especially those with FLT3-activating mutations . Moreover, it has been found to inhibit the growth of cells dependent on mutant JAK2 activity, demonstrating its multifaceted role as a therapeutic agent in hematologic malignancies .

    Lestaurtinib has been primarily studied for its applications in oncology, particularly:

    • Acute Myeloid Leukemia: Targeting FLT3 mutations prevalent in AML patients.
    • Myeloproliferative Disorders: Demonstrated effectiveness against conditions like polycythemia vera and essential thrombocytosis due to its JAK2 inhibitory properties.
    • Combination Therapies: Investigated for use alongside conventional chemotherapeutics to enhance efficacy against resistant cancer types .

    Studies have highlighted the interactions of lestaurtinib with various cellular pathways:

    • FLT3 Pathway: Lestaurtinib significantly inhibits FLT3 phosphorylation, correlating with clinical responses in AML patients.
    • JAK2/STAT5 Pathway: Inhibition of JAK2 leads to reduced proliferation of erythroid cells from patients with myeloproliferative disorders.
    • Chemotherapeutic Agents: When administered sequentially after chemotherapy, lestaurtinib has shown synergistic cytotoxicity against FLT3-mutated AML cells .

    Lestaurtinib shares structural and functional similarities with other tyrosine kinase inhibitors. Here are some notable compounds:

    Compound NameTarget KinasesUnique Features
    ImatinibBCR-ABLFirst-generation inhibitor for chronic myeloid leukemia
    SorafenibMultiple kinases including RAFUsed in renal cell carcinoma and hepatocellular carcinoma
    DasatinibBCR-ABL, SRCEffective against imatinib-resistant CML
    MidostaurinFLT3Also targets other kinases; FDA-approved for AML

    Lestaurtinib is unique due to its dual inhibition of both FLT3 and JAK2, making it particularly effective in specific hematological malignancies where these pathways are dysregulated . Its development as an oral agent also distinguishes it from many other kinase inhibitors that require intravenous administration.

    Lestaurtinib (C₂₆H₂₁N₃O₄; molecular weight 439.5 g/mol) belongs to the indolocarbazole alkaloid family, characterized by a fused tetracyclic core comprising two indole moieties bridged by a pyrrole ring. The compound’s stereochemical complexity arises from three chiral centers at positions 9, 10, and 12, conferring an (9S,10S,12R) absolute configuration. This configuration is critical for its kinase-inhibitory activity, as the spatial arrangement of hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at C10 facilitates hydrogen bonding with kinase ATP-binding pockets.

    Table 1: Key Structural Features of Lestaurtinib

    FeatureDescription
    Core structureIndolocarbazole with epoxy and methyl substituents
    Chiral centersC9 (S), C10 (S), C12 (R)
    Functional groupsEpoxy bridge (C9–C12), hydroxyl (C10), hydroxymethyl (C10), methyl (C9)
    Stereochemical impactDictates binding affinity to FLT3, JAK2, and TrkA kinases

    Semisynthetic Derivation from K252a and Structural Modifications

    Lestaurtinib is a semisynthetic derivative of K252a, a natural product isolated from Nocardiopsis species. Structural modifications to K252a include:

    • Introduction of a hydroxymethyl group at C10, enhancing aqueous solubility.
    • Methylation at C9, which improves metabolic stability by reducing oxidative degradation.
    • Epoxy bridge formation between C9 and C12, constraining molecular flexibility to optimize kinase selectivity.

    These alterations shift the activity profile: while K252a broadly inhibits protein kinase C (PKC), lestaurtinib shows 50–100× greater specificity for FLT3 and JAK2 kinases.

    Synthetic Routes and Optimization Challenges

    Lithium Aluminum Hydride-Mediated Reduction Strategies

    A pivotal step in lestaurtinib synthesis involves the reduction of a lactam intermediate to generate the C10 hydroxymethyl group. Early routes employed lithium aluminum hydride (LiAlH₄) at -78°C to achieve high stereoselectivity. However, this method faced limitations:

    • Byproduct formation: Over-reduction at C10 yielded undesired diol derivatives, necessitating costly chromatographic purification.
    • Low yields: The reaction typically achieved ≤40% yield due to competing epoxide ring-opening side reactions.

    Table 2: Comparison of Reduction Methods

    ReagentTemperature (°C)Yield (%)Stereopurity (%)
    LiAlH₄-783892
    NaBH₄/CeCl₃05288
    DIBAL-H-404590

    Scalability Constraints in Low-Temperature Synthesis

    Industrial-scale production of lestaurtinib is hindered by the cryogenic conditions (-40°C to -78°C) required for key steps, including LiAlH₄ reductions and epoxy bridge formation. Challenges include:

    • Energy-intensive cooling: Maintaining subzero temperatures in large reactors increases operational costs.
    • Reagent handling: LiAlH₄’s pyrophoricity necessitates specialized equipment, limiting throughput.
    • Process variability: Minor temperature fluctuations (±2°C) reduce stereochemical fidelity, necessitating batch reprocessing.

    Recent efforts to address these issues explore alternative protecting groups (e.g., DMB [2,4-dimethoxybenzyl]) to stabilize intermediates during epoxy formation, enabling higher-temperature reactions (0°C to 25°C). However, these approaches remain experimental, with no commercial-scale validation reported.

    In Vitro Efficacy in Hematologic Malignancies

    FLT3-ITD Acute Myeloid Leukemia Models

    Lestaurtinib demonstrates potent and selective activity against FLT3-Internal Tandem Duplication positive acute myeloid leukemia cells through multiple mechanisms of action. In cellular assays utilizing FLT3-ITD mutated cell lines, lestaurtinib exhibits inhibitory concentration 50 percent values ranging from 3 to 30 nanomolar, significantly lower than concentrations required for wild-type FLT3 inhibition [1] [2]. The compound specifically targets FLT3 autophosphorylation, effectively disrupting the constitutive kinase activity that characterizes FLT3-ITD mutations [1].

    Primary acute myeloid leukemia blasts harboring FLT3-ITD mutations demonstrate heightened sensitivity to lestaurtinib treatment, with inhibitory concentration 50 percent values for FLT3/STAT5 pathway disruption occurring at 10-30 nanomolar concentrations [3]. These concentrations correlate directly with inhibition of FLT3 phosphorylation and downstream signal transduction pathways including PI3K/AKT/mTOR, RAS/RAF/MAPK and JAK/STAT signaling cascades [4].

    Mechanistic studies reveal that lestaurtinib-mediated FLT3 inhibition results in growth arrest and apoptosis induction in FLT3-ITD positive cell lines. The compound demonstrates preferential cytotoxicity against FLT3-ITD expressing cells compared to FLT3 wild-type counterparts, with enhanced killing observed when cells are exposed to lestaurtinib either concurrently or subsequent to conventional chemotherapy agents [1] [5]. This sequential exposure pattern optimizes therapeutic efficacy while minimizing potential antagonistic interactions.

    Cellular proliferation assays demonstrate that lestaurtinib treatment leads to cell cycle arrest primarily at the G1 phase in FLT3-ITD positive cells, consistent with inhibition of growth-promoting FLT3 signaling pathways [6]. Flow cytometric analysis reveals dose-dependent reduction in cell viability, with maximal cytotoxic effects observed at concentrations that achieve greater than 85 percent FLT3 inhibition [3] [7].

    JAK2V617F-Driven Myeloproliferative Neoplasms

    Lestaurtinib exhibits significant inhibitory activity against JAK2V617F-driven myeloproliferative neoplasms through direct JAK2 kinase inhibition. In vitro kinase assays demonstrate that lestaurtinib inhibits wild-type JAK2 activity with an inhibitory concentration 50 percent of 0.9 nanomolar, establishing JAK2 as a primary molecular target beyond its originally identified FLT3 inhibitory activity [8] [9].

    The HEL92.1.7 human erythroleukemia cell line, which is homozygous for the JAK2V617F mutation, serves as a validated model for studying lestaurtinib activity in myeloproliferative neoplasms. Treatment with lestaurtinib results in potent inhibition of JAK2V617F phosphorylation and downstream targets STAT5 and STAT3, with inhibitory concentration 50 percent values for STAT5 phosphorylation inhibition ranging from 10 to 30 nanomolar [8] [9]. These concentrations correspond to growth inhibition with inhibitory concentration 50 percent values of 30-100 nanomolar in proliferation assays [8].

    Primary erythroid cells derived from patients with polycythemia vera, essential thrombocythemia, and primary myelofibrosis demonstrate sensitivity to lestaurtinib treatment. In a comprehensive analysis of patient samples, lestaurtinib at 100 nanomolar concentrations inhibited growth of 15 out of 18 samples from subjects with myeloproliferative disorders by more than 50 percent, compared to only 3 control samples from healthy donors showing similar inhibition levels [9].

    Mechanistic analysis reveals that lestaurtinib suppresses JAK2/STAT signaling pathways critical for myeloproliferative neoplasm pathogenesis. Western blot analysis demonstrates time-dependent inhibition of STAT5 phosphorylation that correlates with increasing concentrations of lestaurtinib in cellular systems [8]. Importantly, cells from patients with JAK2V617F mutations show greater sensitivity to lestaurtinib compared to JAK2 wild-type samples, although both populations demonstrate measurable growth inhibition [9].

    Solid Tumor Applications

    BRCA-Mutant Breast Cancer Sensitization Mechanisms

    Lestaurtinib demonstrates significant potential as a sensitizing agent for PARP inhibitor therapy in both BRCA-mutant and BRCA wild-type breast cancer models. Through comprehensive drug screening approaches, lestaurtinib was identified as a compound that amplifies the cytotoxic activity of the PARP1 inhibitor AG14361 against breast cancer cells regardless of BRCA1 mutation status [10] [11].

    The sensitization mechanism involves inhibition of nuclear factor kappa B signaling pathways, which are frequently activated in breast cancer cells as a survival mechanism. Lestaurtinib treatment results in enhanced AG14361-mediated growth inhibition through increased apoptosis and reduced cell proliferation [10]. Flow cytometric analysis demonstrates that combined lestaurtinib and AG14361 treatment leads to activation of caspase 3/7 and accumulation of cells in the G2 phase of the cell cycle, indicating both apoptotic and cytostatic effects [10].

    In vitro proliferation assays reveal that lestaurtinib alone exhibits potent antiproliferative effects against breast cancer cell lines at nanomolar concentrations. When combined with AG14361, synergistic interactions occur that enhance the overall therapeutic window for PARP inhibitor therapy [10]. This combination approach demonstrates particular promise for overcoming PARP inhibitor resistance, a significant clinical challenge in breast cancer treatment.

    The molecular basis for lestaurtinib-mediated sensitization involves modulation of DNA repair pathways and cellular stress responses. Treatment with lestaurtinib enhances DNA damage accumulation induced by PARP inhibition, leading to overwhelmed cellular repair capacity and subsequent apoptosis induction [10]. These findings suggest that lestaurtinib may expand the therapeutic utility of PARP inhibitors beyond BRCA-mutant cancers to include BRCA wild-type tumors.

    Medulloblastoma Growth Inhibition via DNA Damage Induction

    Lestaurtinib exhibits potent antineoplastic activity against medulloblastoma through a novel mechanism involving Citron kinase inhibition and subsequent DNA damage induction. The compound inhibits Citron kinase with an inhibitory concentration 50 percent of 90 nanomolar, leading to cytokinesis failure and cell cycle disruption in medulloblastoma cell lines [12] [13].

    Treatment of medulloblastoma cells with 100 nanomolar lestaurtinib results in reduction of phospho-INCENP levels at the midbody and late cytokinesis failure, phenotypes consistent with Citron kinase inhibition [12]. These cellular effects are accompanied by accumulation of DNA double-strand breaks, as evidenced by increased gamma-H2AX foci formation and activation of TP53 superfamily members [13].

    Cell proliferation assays demonstrate that lestaurtinib impairs medulloblastoma cell growth through multiple Citron kinase-sensitive mechanisms. The compound induces cell cycle blockade primarily at the G2/M checkpoint, preventing successful completion of mitosis and leading to apoptosis induction [12]. Flow cytometric analysis reveals dose-dependent increases in sub-G1 populations, indicating enhanced cell death following lestaurtinib treatment [13].

    Mechanistic studies reveal that lestaurtinib produces poly-pharmacological effects in medulloblastoma cells that extend beyond inhibition of its validated kinase targets. The compound activates DNA damage response pathways including ATM/ATR signaling cascades, leading to p53-dependent and p53-independent apoptosis induction [12]. These findings support the potential for drug repurposing of lestaurtinib for medulloblastoma treatment, particularly given the limited therapeutic options available for this pediatric brain tumor.

    Xenograft Models and Pharmacodynamic Correlates

    Xenograft model studies provide critical translational evidence for lestaurtinib efficacy across multiple cancer types. In HEL92.1.7 tumor xenografts established in nude mice, lestaurtinib treatment at 30 milligrams per kilogram twice daily results in significant tumor growth suppression compared to vehicle-treated controls [8] [9]. Pharmacodynamic analysis reveals strong, time-dependent inhibition of STAT5 phosphorylation that correlates with increasing concentrations of lestaurtinib in tumor tissue [8].

    Neuroblastoma xenograft models utilizing SY5Y-TrkB cells demonstrate that lestaurtinib monotherapy significantly inhibits tumor growth with P values of 0.0004 for tumor size reduction and 0.011 for event-free survival improvement [14] [15]. The compound enhances the antitumor efficacy of combination chemotherapy regimens, including topotecan plus cyclophosphamide and irinotecan plus temozolomide, with highly significant improvements in both tumor size reduction and event-free survival [15].

    In orthotopic medulloblastoma models using SmoA1 transgenic mice, weekly intrathecal lestaurtinib injections result in increased survival compared to control treatments [12] [13]. Histological analysis reveals increased frequency of pyknotic nuclei throughout tumor masses, along with significantly elevated levels of cleaved caspase-3 and TUNEL-positive cells [12]. Western blot analysis of tumor tissue demonstrates increased cleaved caspase-3 and gamma-H2AX levels, confirming DNA damage induction and apoptosis activation [13].

    Pharmacodynamic biomarker studies establish critical correlations between target inhibition and therapeutic efficacy. In FLT3-mutated acute myeloid leukemia studies, plasma inhibitory activity assays demonstrate that sustained FLT3 inhibition greater than 85 percent correlates with improved overall survival and significantly reduced relapse rates [16] [7] [17] [5]. Patients achieving this threshold of target inhibition show two-year relapse rates of 38 percent compared to 61 percent in inadequately inhibited patients [17].

    Combination studies reveal synergistic interactions between lestaurtinib and standard-of-care agents across multiple xenograft models. In breast cancer xenografts, combination of lestaurtinib with AG14361 results in enhanced growth inhibition compared to either agent alone, with pharmacodynamic analysis demonstrating nuclear factor kappa B pathway suppression [10]. Similarly, in glioma xenografts, combination of lestaurtinib with TRAIL leads to enhanced tumor cell death through caspase activation and DR5 expression upregulation [18].

    Purity

    >98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    2.2

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    3

    Exact Mass

    439.15320616 g/mol

    Monoisotopic Mass

    439.15320616 g/mol

    Heavy Atom Count

    33

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    DO989GC5D1

    Drug Indication

    Investigated for use/treatment in pancreatic cancer, prostate cancer, and leukemia (myeloid).

    Pharmacology

    Lestaurtinib is an orally bioavailable indolocarbazole derivative with antineoplastic properties. Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3. (NCI05)

    Mechanism of Action

    Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3.

    KEGG Target based Classification of Drugs

    Protein kinases
    Receptor tyrosine kinases (RTK)
    PDGFR family
    FLT3 (CD135) [HSA:2322] [KO:K05092]

    Other CAS

    111358-88-4

    Wikipedia

    Lestaurtinib

    Use Classification

    Human drugs -> Rare disease (orphan)

    Dates

    Last modified: 08-15-2023
    1: Iyer R, Evans AE, Qi X, Ho R, Minturn JE, Zhao H, Balamuth N, Maris JM, Brodeur GM. Lestaurtinib enhances the antitumor efficacy of chemotherapy in murine xenograft models of neuroblastoma. Clin Cancer Res. 2010 Mar 1;16(5):1478-85. Epub 2010 Feb 23. PubMed PMID: 20179224; PubMed Central PMCID: PMC2831131.
    2: Shabbir M, Stuart R. Lestaurtinib, a multitargeted tyrosine kinase inhibitor: from bench to bedside. Expert Opin Investig Drugs. 2010 Mar;19(3):427-36. Review. PubMed PMID: 20141349.
    3: Miller SC, Huang R, Sakamuru S, Shukla SJ, Attene-Ramos MS, Shinn P, Van Leer D, Leister W, Austin CP, Xia M. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action. Biochem Pharmacol. 2010 May 1;79(9):1272-80. Epub 2010 Jan 11. PubMed PMID: 20067776; PubMed Central PMCID: PMC2834878.
    4: Santos FP, Kantarjian HM, Jain N, Manshouri T, Thomas DA, Garcia-Manero G, Kennedy D, Estrov Z, Cortes J, Verstovsek S. Phase 2 study of CEP-701, an orally available JAK2 inhibitor, in patients with primary or post-polycythemia vera/essential thrombocythemia myelofibrosis. Blood. 2010 Feb 11;115(6):1131-6. Epub 2009 Dec 11. PubMed PMID: 20008298.
    5: Verstovsek S. Therapeutic potential of JAK2 inhibitors. Hematology Am Soc Hematol Educ Program. 2009:636-42. Review. PubMed PMID: 20008249.
    6: Pratz KW, Sato T, Murphy KM, Stine A, Rajkhowa T, Levis M. FLT3-mutant allelic burden and clinical status are predictive of response to FLT3 inhibitors in AML. Blood. 2010 Feb 18;115(7):1425-32. Epub 2009 Dec 10. PubMed PMID: 20007803; PubMed Central PMCID: PMC2826764.
    7: Sanz M, Burnett A, Lo-Coco F, Löwenberg B. FLT3 inhibition as a targeted therapy for acute myeloid leukemia. Curr Opin Oncol. 2009 Nov;21(6):594-600. Review. PubMed PMID: 19684517.
    8: Zarrinkar PP, Gunawardane RN, Cramer MD, Gardner MF, Brigham D, Belli B, Karaman MW, Pratz KW, Pallares G, Chao Q, Sprankle KG, Patel HK, Levis M, Armstrong RC, James J, Bhagwat SS. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood. 2009 Oct 1;114(14):2984-92. Epub 2009 Aug 4. PubMed PMID: 19654408; PubMed Central PMCID: PMC2756206.
    9: Kumar C, Purandare AV, Lee FY, Lorenzi MV. Kinase drug discovery approaches in chronic myeloproliferative disorders. Oncogene. 2009 Jun 18;28(24):2305-13. Epub 2009 May 4. Review. PubMed PMID: 19421140.
    10: Skarica M, Wang T, McCadden E, Kardian D, Calabresi PA, Small D, Whartenby KA. Signal transduction inhibition of APCs diminishes th17 and Th1 responses in experimental autoimmune encephalomyelitis. J Immunol. 2009 Apr 1;182(7):4192-9. PubMed PMID: 19299717.
    11: Karp J. Future research directions for the treatment of AML. Clin Adv Hematol Oncol. 2008 Nov;6(11):8-10. PubMed PMID: 19205110.
    12: Gore SD. New agents for the treatment of AML recent study findings. Clin Adv Hematol Oncol. 2008 Nov;6(11):6-8. PubMed PMID: 19205109.

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